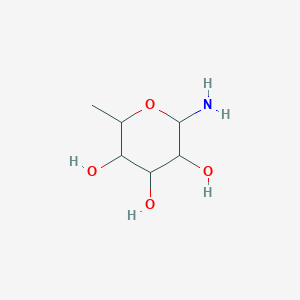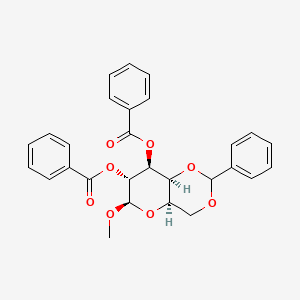
5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is a synthetic derivative of D-ribofuranose, a sugar molecule. This compound is characterized by the presence of protective groups, namely the tert-butyldimethylsilyl (TBDMS) and isopropylidene groups, which are used to protect specific hydroxyl groups during chemical reactions. These protective groups are crucial in organic synthesis, particularly in the preparation of complex molecules.
Mecanismo De Acción
Target of Action
It is known to be a crucial intermediate in the creation of antiviral and antitumor medicines , suggesting that its targets may include viral proteins or cancer cell pathways.
Mode of Action
It is a stereoselective, unsubstituted aryl group , which suggests it may interact with its targets through specific stereochemical interactions
Biochemical Pathways
, its role as an intermediate in the synthesis of antiviral and antitumor agents implies it may be involved in pathways related to viral replication or cancer cell proliferation.
Result of Action
Given its use in the synthesis of antiviral and antitumor agents , it may contribute to the inhibition of viral replication or cancer cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Silylation: The 5-hydroxyl group is then protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step forms the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Deprotection: Removal of the protective groups under acidic or basic conditions to yield the free sugar.
Substitution: The protected hydroxyl groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, deprotection yields D-ribofuranose, while substitution reactions can yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleosides and other complex molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the TBDMS group, making it less protected.
5-O-tert-Butyldimethylsilyl-D-ribofuranose: Lacks the isopropylidene group, offering different reactivity.
2,3,5-Tri-O-benzyl-D-ribofuranose: Uses benzyl groups for protection, which are removed under different conditions.
Uniqueness
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is unique due to its dual protective groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where multiple steps are required.
Propiedades
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-KBIHSYGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
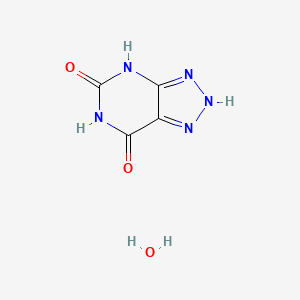
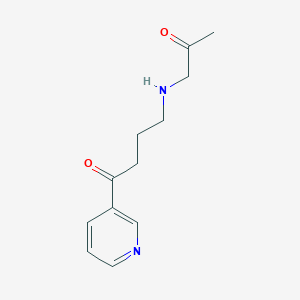
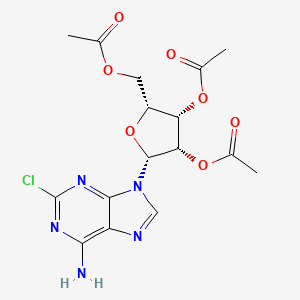
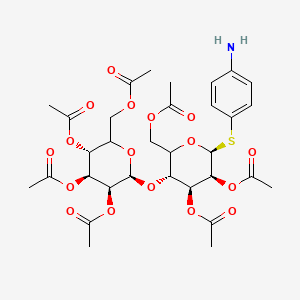

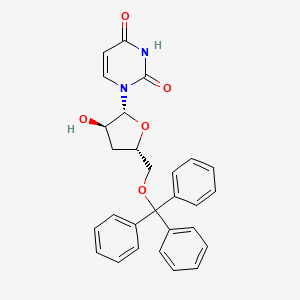
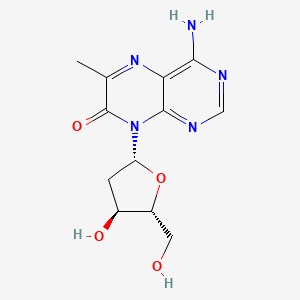
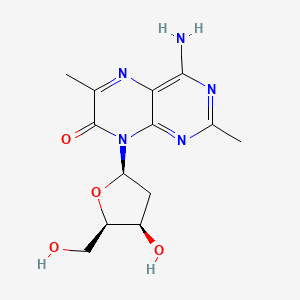
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
